

A Comprehensive Technical Guide to (4-nitrophenyl)methyl 2-hydroxybenzoate

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Compound of Interest

Compound Name: (4-nitrophenyl)methyl 2-hydroxybenzoate

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Introduction: Unveiling a Versatile Aromatic Ester

(4-nitrophenyl)methyl 2-hydroxybenzoate, also known by its common name 4-nitrobenzyl salicylate, is an aromatic ester of significant interest in medicinal chemistry and organic synthesis. Its structure, which incorporates the pharmacologically relevant salicylate moiety and a reactive 4-nitrobenzyl group, makes it a valuable precursor and a compound of interest for various applications.[1] The salicylate portion is a well-known structural motif in anti-inflammatory drugs, while the nitrobenzyl group can be chemically modified, for instance, through reduction to an amine, opening pathways to a diverse range of derivatives.[2] This guide provides an in-depth exploration of its chemical identity, synthesis, and potential applications, grounded in established scientific principles.

The correct systematic name for this compound is **(4-nitrophenyl)methyl 2-hydroxybenzoate**, and it is identified by the CAS Number 85303-65-7.[3] It is crucial to distinguish this compound from its isomer, 4-nitrophenyl salicylate (CAS Number 17374-48-0), where the salicylic acid is directly esterified with 4-nitrophenol.[4][5] The presence of the

methylene bridge in 4-nitrobenzyl salicylate is a key structural differentiator that significantly influences its chemical properties and reactivity.

Physicochemical and Structural Characteristics

A clear understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The key identifiers and properties of **(4-nitrophenyl)methyl 2-hydroxybenzoate** are summarized below.

Property	Value	Source(s)
CAS Number	85303-65-7	[3]
IUPAC Name	(4-nitrophenyl)methyl 2-hydroxybenzoate	[1]
Common Name	4-nitrobenzyl salicylate	[1][3]
Molecular Formula	C ₁₄ H ₁₁ NO ₅	[1]
Molecular Weight	273.24 g/mol	[1]
InChI Key	SZSSF MAYGDWSBS-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[O-])O</chem>	[1]

Synthesis and Mechanistic Considerations

The synthesis of **(4-nitrophenyl)methyl 2-hydroxybenzoate** is typically achieved via nucleophilic substitution, a cornerstone reaction in organic chemistry. The most direct and common approach involves the reaction of a salicylate salt with 4-nitrobenzyl halide. This method is preferred for its high efficiency and operational simplicity.

Principle of Synthesis: Williamson Ether Synthesis Analogue

This esterification reaction is analogous to the well-known Williamson ether synthesis. It proceeds via an S_N2 mechanism where the oxygen of the carboxylate anion of salicylic acid

acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-nitrobenzyl halide. The halide then departs as the leaving group. The presence of the electron-withdrawing nitro group on the benzyl ring can enhance the electrophilicity of the benzylic carbon, though it does not participate directly in the substitution reaction itself. The choice of a polar aprotic solvent is critical to solvate the cation of the salicylate salt without solvating the nucleophilic anion, thus maximizing its reactivity.

Detailed Experimental Protocol

This protocol describes the synthesis from sodium salicylate and 4-nitrobenzyl bromide.[3]

Materials:

- Salicylic acid (or Sodium Salicylate)
- Sodium Hydroxide (if starting from salicylic acid)
- 4-Nitrobenzyl bromide[3]
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate

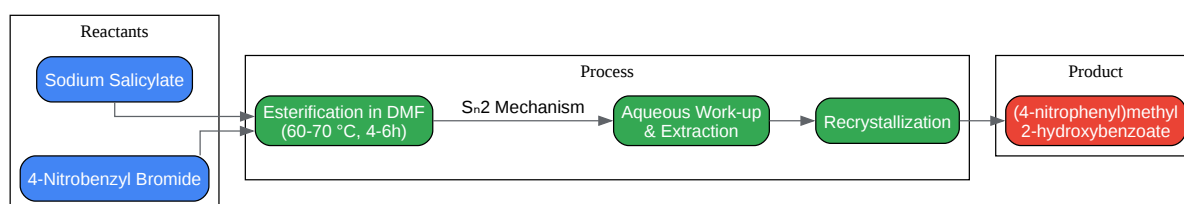
Procedure:

- Salt Formation (if starting with salicylic acid): Dissolve salicylic acid (1.0 eq) in a suitable solvent like ethanol. Add a stoichiometric amount (1.0 eq) of sodium hydroxide solution and stir until a clear solution of sodium salicylate is formed. Evaporate the solvent to obtain the dry sodium salicylate salt.
- Esterification Reaction: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sodium salicylate (1.0 eq) in anhydrous dimethylformamide

(DMF).

- Add 4-nitrobenzyl bromide (1.05 eq) to the solution.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [ethyl acetate:hexane (1:2) can be a suitable mobile phase].^[2]
- Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted salicylic acid), water, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure **(4-nitrophenyl)methyl 2-hydroxybenzoate**.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **(4-nitrophenyl)methyl 2-hydroxybenzoate**.

Spectroscopic Characterization

While a dedicated full spectrum for this specific compound is not publicly available in the search results, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous compounds.^{[6][7]}

- ¹H NMR (Proton Nuclear Magnetic Resonance):
 - Aromatic Protons: Expect complex multiplets in the range of δ 6.8-8.3 ppm. The protons on the salicylate ring will appear as four distinct signals. The two protons on the nitrobenzyl ring adjacent to the nitro group will be downfield (around δ 8.2 ppm) due to the strong electron-withdrawing effect of the NO₂ group. The two protons adjacent to the methylene group will be further upfield (around δ 7.5 ppm).
 - Methylene Protons (-CH₂-): A characteristic singlet is expected around δ 5.4 ppm for the benzylic protons of the -CH₂- group linking the ester oxygen and the nitrophenyl ring.
 - Hydroxyl Proton (-OH): A broad singlet, typically downfield ($> \delta$ 10 ppm), corresponding to the phenolic hydroxyl group, which may or may not be observed depending on the solvent and concentration.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - Carbonyl Carbon (-C=O): A signal in the δ 165-170 ppm region is expected for the ester carbonyl carbon.
 - Aromatic Carbons: Multiple signals between δ 115-160 ppm. The carbon bearing the nitro group (C-NO₂) and the carbon attached to the ester oxygen (C-O-ester) will be significantly downfield.
- FTIR (Fourier-Transform Infrared Spectroscopy):
 - -OH Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.

- C=O Stretch: A strong, sharp absorption band around 1700-1730 cm^{-1} for the ester carbonyl group.
- NO₂ Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1540 cm^{-1} and a symmetric stretch around 1340-1350 cm^{-1} .^[7]
- C-O Stretch: An absorption in the 1200-1300 cm^{-1} region corresponding to the ester C-O bond.

Applications and Research Interest

The unique combination of a salicylate core and a nitroaromatic moiety makes **(4-nitrophenyl)methyl 2-hydroxybenzoate** a compound with diverse potential applications.

- **Pharmaceutical Research:** It serves as a precursor for compounds with potential biological activities.^[2] The salicylate structure is associated with anti-inflammatory properties, making this compound and its derivatives candidates for pharmacological evaluation.^[1] Furthermore, it is investigated for potential antimicrobial activity.^[1]
- **Organic Synthesis:** In a research context, it is a useful intermediate. The nitro group can be readily reduced to an amino group, which can then be further functionalized to synthesize a wide array of more complex molecules, such as azoxy compounds or other pharmacologically active agents.^[2]
- **Agrochemicals:** The biological activity of this class of compounds has led to investigations into their potential use in the development of new agrochemicals.^[1]

Safety and Handling

Specific toxicological data for **(4-nitrophenyl)methyl 2-hydroxybenzoate** is not readily available. However, based on its structure and related compounds, standard laboratory safety precautions should be observed.

- **Personal Protective Equipment (PPE):** Wear safety glasses, a lab coat, and chemical-resistant gloves.

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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Sources

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- 3. salicylic acid 4-nitrobenzyl ester | CAS#:85303-65-7 | Chemsrvc [[chemsrc.com](#)]
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